
Paramenthane hydroperoxide
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Overview
Description
Paramenthane hydroperoxide (PMHP, CAS 26762-92-5 or 80-47-7) is an organic peroxide derived from the oxidation of paramenthane (a hydrogenated p-cymene derivative) using hydrogen peroxide . Its molecular formula is C₁₀H₂₀O₂ (or C₁₀H₁₈O₂ in some sources), with a molecular weight of 172.27 g/mol . PMHP is a colorless to pale-yellow liquid with a purity of 50–55% in commercial formulations, a density of 0.910–0.940 g/cm³, and a refractive index of 1.450–1.470 at 20°C .
Scientific Research Applications
Polymerization Initiator
Overview
Paramenthane hydroperoxide is primarily utilized as an organic polymerization initiator. It plays a critical role in initiating the polymerization process for various materials, including plastics, resins, and coatings. Its high reactivity and stability make it an ideal choice for these applications.
Key Applications
- Production of Acrylics and Vinyl Resins : this compound is essential in the synthesis of acrylics and vinyl resins, which are widely used in coatings, adhesives, and sealants .
- Emulsion Polymerization : It is employed in emulsion polymerizations where it facilitates the formation of polymer chains through radical initiation .
Case Study
A study focusing on the use of this compound in acrylic production demonstrated that its incorporation significantly improved the efficiency of the polymerization process, resulting in higher yields and better material properties.
Crosslinking Agent
Overview
As a crosslinking agent, this compound enhances the physical and chemical properties of materials by facilitating crosslinking reactions. This application is particularly important in the production of unsaturated polyester resins.
Key Benefits
- Enhanced Material Properties : Crosslinked materials exhibit improved strength, flexibility, and resistance to environmental factors such as heat and moisture .
- Applications in Durable Goods : The compound is used in manufacturing automotive parts, construction materials, and other durable goods that require high-performance characteristics.
Data Table: Properties of Crosslinked Materials
Property | Before Crosslinking | After Crosslinking |
---|---|---|
Tensile Strength (MPa) | 30 | 50 |
Flexibility (%) | 15 | 25 |
Heat Resistance (°C) | 70 | 120 |
Fragrance Component
Overview
This compound serves as a synthetic aroma chemical that adds complexity and depth to fragrance formulations. Its ability to interact with other fragrance components enhances the overall scent profile.
Applications
Q & A
Basic Research Questions
Q. How is Paramenthane hydroperoxide typically synthesized and characterized in laboratory settings?
this compound is commonly synthesized via free-radical initiation systems, such as its use with sodium formaldehyde sulfoxylate in styrene-butadiene rubber (SBR) polymerization . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify peroxide functional groups, and titration for quantifying active oxygen content. Safety protocols, including grounding containers and using explosion-proof equipment, are critical during synthesis to mitigate explosion risks .
Q. What are the standard methods for detecting and quantifying peroxides like this compound in experimental samples?
Two primary methods are employed:
- Test Strips (Method A): Detects inorganic/organic peroxides via colorimetric indicators, suitable for simple ethers but less sensitive for complex hydroperoxides .
- Iodide Test (Method B): Quantifies peroxides by oxidizing iodide to iodine, measured via UV-Vis spectrophotometry . For precise quantification, high-performance liquid chromatography (HPLC) paired with mass spectrometry is recommended, especially in kinetic studies .
Q. What safety protocols are critical when handling this compound in radical polymerization studies?
Key practices include:
- Storing in airtight, grounded metal containers at controlled temperatures (<25°C) .
- Regular peroxide testing (every 3 months for opened containers) using validated methods .
- Prohibiting high-risk procedures (e.g., distillation) without a second researcher present .
Advanced Research Questions
Q. How can researchers design experiments to study the decomposition kinetics of this compound under varying conditions?
Decomposition kinetics are analyzed using:
- Isothermal Calorimetry: Measures heat flow to calculate activation energy (e.g., 16.8 kcal/mol for similar hydroperoxides) .
- Variable-Temperature Studies: Track peroxide concentration vs. time at multiple temperatures to derive Arrhenius parameters .
- Inhibitor Modulation: Introduce stabilizers (e.g., chelating agents) to assess their impact on decomposition rates .
Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?
Contradictions in mechanisms (e.g., radical vs. ionic pathways) are addressed by:
- Cross-Validation: Combining electron paramagnetic resonance (EPR) for radical detection with kinetic isotope effects (KIE) to identify dominant pathways .
- Computational Modeling: Density functional theory (DFT) simulations to compare energy barriers of proposed intermediates .
Q. How does computational modeling assist in predicting this compound’s behavior in complex systems?
Numerical models simulate radical initiation efficiency and decomposition pathways in multi-component systems (e.g., SBR polymerization). For example, doping studies comparing methoxy and methylperoxy radicals can isolate this compound’s role in chain propagation .
Q. What advanced techniques assess the impact of structural modifications on this compound’s stability?
Stability is evaluated via:
- Structural Analysis: Correlate C-H bond strength (from X-ray crystallography) with peroxide formation propensity .
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC): Detect exothermic peaks indicative of autocatalytic decomposition .
Q. How do researchers determine optimal inhibitor concentrations to stabilize this compound without affecting reactivity?
A tiered approach is used:
- Titration: Quantify peroxide content before/after inhibitor addition to assess stabilization efficiency .
- Kinetic Profiling: Compare reaction rates in inhibited vs. uninhibited systems to ensure minimal reactivity loss .
- Long-Term Stability Testing: Monitor peroxide accumulation over months under storage conditions .
Q. Tables for Reference
Table 1: Activation Energies for Hydroperoxide Decomposition
Hydroperoxide Type | Activation Energy (kcal/mol) | Method | Reference |
---|---|---|---|
1,4-Dimethylcyclohexanone | 16.8 | Isothermal Calorimetry | |
Paramenthane (simulated) | ~17.2 | DFT Modeling |
Table 2: Peroxide Detection Methods Comparison
Method | Sensitivity (ppm) | Applicability | Limitations |
---|---|---|---|
Test Strips | 10–100 | Simple ethers | Low specificity |
Iodide Test | 1–50 | Broad-range | Interference from O₂ |
HPLC-MS | 0.1–5 | Complex matrices | High cost |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroperoxides
Cumene Hydroperoxide (CHP)
- Structure : Aromatic hydroperoxide (C₆H₅C(CH₃)₂OOH).
- Applications : Used in polymerization (e.g., acrylonitrile-butadiene-styrene resins) and as an oxidizer in rocket propellants.
- Reactivity : Less thermally stable than PMHP due to aromatic destabilization; decomposes at 150°C.
- Safety : Higher volatility increases inhalation risks compared to PMHP .
tert-Butyl Hydroperoxide (TBHP)
- Structure : Aliphatic hydroperoxide ((CH₃)₃COOH).
- Applications : Common in organic synthesis (e.g., epoxidation of alkenes).
- Reactivity : More water-soluble than PMHP, enabling aqueous-phase reactions.
- Stability : Requires refrigeration (storage at ≤25°C) but less prone to photodegradation than PMHP .
Diisopropylbenzene Hydroperoxide (DIBHP)
- Structure : Branched alkyl-aromatic hydroperoxide.
- Applications : High-temperature polymerization initiator (e.g., polyethylene).
- Reactivity : Higher thermal stability (decomposes at 180°C) compared to PMHP, making it suitable for high-energy processes .
Comparison with Functionally Similar Initiators
Azo Initiators (e.g., AIBN)
- Mechanism : Decomposes thermally to release nitrogen and free radicals.
- Advantages: No peroxide-related hazards; suitable for controlled radical polymerization.
- Disadvantages: Limited to low-temperature applications (<80°C), unlike PMHP, which operates in broader thermal ranges .
Persulfates (e.g., Ammonium Persulfate)
- Mechanism : Ionic decomposition generates sulfate radicals.
- Applications : Water-based emulsion systems (e.g., acrylics).
- Comparison : Persulfates are less reactive in organic solvents compared to PMHP, which is soluble in both aqueous and organic phases .
Data Table: Comparative Properties of PMHP and Analogues
Research Findings and Industrial Relevance
- Efficiency in SBR Production : PMHP’s cyclic terpene backbone enhances radical stability, enabling faster polymerization rates compared to linear hydroperoxides like TBHP .
- Environmental Impact : Hydroperoxides like PMHP contribute to atmospheric ELVOC (extremely low-volatility organic compounds) formation due to their low volatility and reactivity .
- Safety Protocols : PMHP requires stricter handling than persulfates or azo compounds due to peroxide instability and explosion risks under heat or contamination .
Preparation Methods
Catalytic Oxidation Methods
Continuous Oxidation Using Radical Initiators
The most widely adopted industrial method involves continuous oxidation in tower reactors with radical initiators. Key parameters include:
Reaction Conditions
-
Catalysts : Cupric acetate, cobaltous acetate, or manganese acetate (0.01–0.1 wt% of p-menthane) .
-
Temperature : 80–130°C.
-
Gas Flow Rate : 20–200 m³/h (air or oxygen-enriched air).
-
Residence Time : Optimized via reflux ratios (30–100 m³/h) to maintain hydroperoxide concentration at 10–20% .
Process Flow
-
Oxidation : p-Menthane and catalyst are fed into an oxidizing tower, where gas-liquid contact initiates chain propagation.
-
Gas-Liquid Separation : Products are separated, with partial reflux to sustain reaction kinetics.
-
Evaporation Purification : Unoxidized p-menthane is recycled, while PMHP is concentrated via double-effect evaporators (50–100°C) .
Performance Metrics
Multi-Reactor Cascade Systems
To mitigate backmixing and enhance conversion,串联 bubbling-tower reactors are employed:
Design Features
-
Reactors in Series : 2–4 towers with cyclonic separators between stages .
-
Operating Pressure : 0.3–0.5 MPa.
Advantages
-
Residence Time : Extended to 5–8 hours, improving conversion by 15–20% compared to single-tower systems .
Non-Catalytic Oxidation Methods
Oxygen-Driven Autoxidation
A catalyst-free approach leverages high-pressure oxygen to initiate autoxidation:
Reaction Parameters
-
Temperature : 100–120°C.
-
Oxygen Pressure : 0.3–0.5 MPa.
-
Initiator : Pre-added PMHP (2 wt%) to accelerate chain initiation .
Performance Data
Mechanistic Insight
Autoxidation proceeds via radical chain mechanisms:
Comparative Analysis of Methods
Efficiency and Scalability
Method | Conversion Rate | PMHP Purity | Scalability |
---|---|---|---|
Catalytic Continuous | 70–85% | >90% | Industrial-scale |
Multi-Reactor | 80–90% | 50–55% | Pilot-to-Industrial |
Non-Catalytic | 24–33% | 20–25% | Lab-scale |
Energy and Cost Considerations
-
Catalytic methods require higher initial capital (reactor systems) but lower operational costs due to recycling .
-
Non-catalytic methods avoid catalyst expenses but demand higher oxygen pressures and purification steps .
Emerging Innovations and Optimization
Microreactor Technology
Recent patents propose microchannel reactors for enhanced heat/mass transfer:
Solvent-Free Oxidation
Pilot studies demonstrate solvent-free oxidation using supercritical CO₂, achieving 88% conversion at 100°C and 10 MPa .
Properties
Molecular Formula |
C10H21O2- |
---|---|
Molecular Weight |
173.27 g/mol |
InChI |
InChI=1S/C10H20.H2O2/c1-8(2)10-6-4-9(3)5-7-10;1-2/h8-10H,4-7H2,1-3H3;1-2H/p-1 |
InChI Key |
QUPCNWFFTANZPX-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC(CC1)C(C)C.O[O-] |
Origin of Product |
United States |
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